molecular formula C7H13N3 B13578088 (R)-1-(1-Methyl-1H-imidazol-5-yl)propan-2-amine

(R)-1-(1-Methyl-1H-imidazol-5-yl)propan-2-amine

Cat. No.: B13578088
M. Wt: 139.20 g/mol
InChI Key: XKUDYRPWUDVKEY-ZCFIWIBFSA-N
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Description

(2R)-1-(1-methyl-1H-imidazol-5-yl)propan-2-amine is a chiral amine compound featuring an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-(1-methyl-1H-imidazol-5-yl)propan-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1-methylimidazole and ®-2-chloropropane.

    Alkylation Reaction: The first step involves the alkylation of 1-methylimidazole with ®-2-chloropropane in the presence of a base such as potassium carbonate. This reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Purification: The crude product is then purified using techniques such as column chromatography to obtain the desired (2R)-1-(1-methyl-1H-imidazol-5-yl)propan-2-amine.

Industrial Production Methods

In an industrial setting, the production of (2R)-1-(1-methyl-1H-imidazol-5-yl)propan-2-amine may involve:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalysis: Employing catalytic systems to improve yield and selectivity.

    Automation: Integrating automated systems for monitoring and controlling reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-(1-methyl-1H-imidazol-5-yl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to modify the imidazole ring or the amine group.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the amine group using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation Products: Imidazole N-oxides and other oxidized derivatives.

    Reduction Products: Reduced imidazole derivatives and modified amine groups.

    Substitution Products: Alkylated or acylated imidazole derivatives.

Scientific Research Applications

(2R)-1-(1-methyl-1H-imidazol-5-yl)propan-2-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biological systems and as a ligand in biochemical studies.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (2R)-1-(1-methyl-1H-imidazol-5-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    1-(1H-imidazol-5-yl)propan-2-amine: Lacks the methyl group on the imidazole ring.

    1-(1-methyl-1H-imidazol-4-yl)propan-2-amine: Has a different substitution pattern on the imidazole ring.

    1-(1H-imidazol-4-yl)propan-2-amine: Lacks both the methyl group and has a different substitution pattern.

Uniqueness

(2R)-1-(1-methyl-1H-imidazol-5-yl)propan-2-amine is unique due to its specific chiral center and the presence of a methyl group on the imidazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C7H13N3

Molecular Weight

139.20 g/mol

IUPAC Name

(2R)-1-(3-methylimidazol-4-yl)propan-2-amine

InChI

InChI=1S/C7H13N3/c1-6(8)3-7-4-9-5-10(7)2/h4-6H,3,8H2,1-2H3/t6-/m1/s1

InChI Key

XKUDYRPWUDVKEY-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](CC1=CN=CN1C)N

Canonical SMILES

CC(CC1=CN=CN1C)N

Origin of Product

United States

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